molecular formula C20H18N4O2S B2878725 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 537667-86-0

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2878725
CAS No.: 537667-86-0
M. Wt: 378.45
InChI Key: TUWKZBRJNSSHKT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole family, characterized by a tricyclic core comprising fused pyrimidine and indole rings. The structure includes a 3-methyl substituent at the pyrimidine ring, a 4-oxo group, and a sulfanyl-acetamide side chain linked to a 4-methylphenyl group. Its molecular formula is C₂₁H₁₈N₄O₂S, with a molecular weight of 390.46 g/mol (calculated). The compound is structurally analogous to TLR4 ligands reported in the literature, where modifications to the pyrimidoindole core and acetamide substituents influence receptor binding and selectivity .

Properties

IUPAC Name

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-7-9-13(10-8-12)21-16(25)11-27-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)2/h3-10,22H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWKZBRJNSSHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it could be investigated for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrimido[5,4-b]indoles and acetamide derivatives, focusing on substituent effects, biological activity, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Core Substituents Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity/Notes Reference ID
Target compound: 2-({3-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide 3-Methyl, 4-oxo 4-Methylphenyl 390.46 Hypothesized TLR4 modulation*
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(3-Methoxyphenyl), 4-oxo 4-Ethylphenyl 498.58 Higher lipophilicity; untested activity
N-Cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (48) 3-Phenyl, 4-oxo, 5-propyl Cyclohexyl 474.61 Moderate TLR4 binding (IC₅₀ = 1.2 μM)
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide (33) 3-Phenyl, 4-oxo Tetrahydrofuran-2-ylmethyl 434.49 Enhanced solubility; weak TLR4 affinity
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 3-Methyl, 4-oxo 4-(Trifluoromethoxy)phenyl 474.45 High metabolic stability

Key Findings :

Substituent Effects on Activity: The 3-methyl and 4-oxo groups on the pyrimidoindole core are critical for maintaining structural rigidity, as seen in TLR4-active analogs . Bulkier groups (e.g., cyclohexyl in compound 48) reduce solubility but increase receptor binding affinity due to hydrophobic interactions .

Synthetic Pathways: The target compound is synthesized via a HATU-mediated coupling of the pyrimidoindole-thiol intermediate with 4-methylphenylamine, analogous to methods described for compound 19 (83.6% yield) .

The 4-methylphenyl group may reduce off-target effects compared to electron-deficient aryl groups (e.g., trifluoromethoxy in ), which often exhibit nonspecific binding .

Critical Analysis of Evidence

  • Contradictions : highlights incomplete oxidation during synthesis, but this is irrelevant to the target compound, which retains the sulfanyl group .
  • Gaps: No direct enzymatic or cellular activity data exist for the target compound.
  • Methodological Strengths : Structural confirmation via NMR and HRMS (as in and ) ensures reliability in compound characterization .

Biological Activity

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound known for its potential biological activities. It features a unique pyrimidoindole core structure that has garnered attention in medicinal chemistry, particularly for its therapeutic implications in cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 537667-86-0

The structure includes a pyrimidoindole core linked to a sulfanyl group and an acetamide moiety, which may influence its interactions with biological targets.

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It could bind to various receptors, modulating their activity and influencing downstream signaling.
  • Cellular Effects : By interacting with biological macromolecules, it may induce cellular responses such as apoptosis or cell cycle arrest.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Cytotoxicity Studies : Compounds related to the pyrimidoindole class have shown IC50 values indicating potent cytotoxic effects against several cancer cell lines. For example:
    • MCF7 (breast cancer): IC50 = 3.79 µM
    • A549 (lung cancer): IC50 = 26 µM

These findings suggest that this compound may possess similar anticancer properties.

Other Biological Activities

In addition to anticancer effects, compounds in this class may exhibit:

  • Anti-inflammatory Properties : Some pyrimidoindole derivatives have been reported to reduce inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrimidoindole derivatives on different cancer cell lines. The results indicated that modifications on the indole core significantly influenced potency and selectivity against cancer cells.
    CompoundCell LineIC50 (µM)
    AMCF73.79
    BA54926
    CHepG215
  • Mechanistic Insights : Another study utilized molecular docking simulations to predict binding affinities of similar compounds to specific receptors involved in cancer progression. These simulations suggested that structural features such as the sulfanyl group enhance binding interactions.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrimidoindole core.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Acetamide formation via acylation reactions.

Optimization strategies in industrial settings focus on maximizing yield and purity through high-throughput screening and continuous flow chemistry techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

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